molecular formula C10H7F3O4 B11801638 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid CAS No. 1420795-08-9

4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid

Cat. No.: B11801638
CAS No.: 1420795-08-9
M. Wt: 248.15 g/mol
InChI Key: WFOORGFOUDPHFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tetrahydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid typically involves the treatment of 6-trifluoromethylcomanic acid with sodium hydrosulfide. This reaction affords the desired compound through a series of steps, including decarboxylation when heated or treated with sulfuric acid . The yields of this synthesis can vary, with ethyl and methyl derivatives being obtained in low yields (15-23%) and decarboxylation products in higher yields (77-80%) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and reaction optimization would apply to scale up the laboratory methods for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or chloroform, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, decarboxylation of the compound leads to the formation of 2-trifluoromethyl-4H-thiopyran-4-one .

Scientific Research Applications

4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is unique due to its tetrahydrobenzofuran ring structure combined with a trifluoromethyl group.

Properties

CAS No.

1420795-08-9

Molecular Formula

C10H7F3O4

Molecular Weight

248.15 g/mol

IUPAC Name

4-oxo-6-(trifluoromethyl)-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H7F3O4/c11-10(12,13)4-1-6(14)8-5(9(15)16)3-17-7(8)2-4/h3-4H,1-2H2,(H,15,16)

InChI Key

WFOORGFOUDPHFP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1OC=C2C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.